Diethyl 2-hydroxypentanedioate

Beschreibung

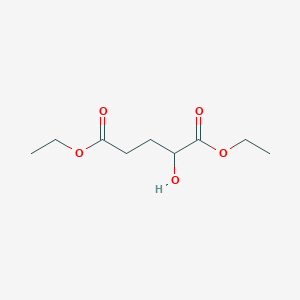

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHSDCNOUDICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533579 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69134-53-8 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-hydroxypentanedioate CAS number

An In-Depth Technical Guide to Diethyl 2-hydroxypentanedioate: Synthesis, Reactivity, and Application as a Cell-Permeable Oncometabolite Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 69134-53-8), also widely known as diethyl 2-hydroxyglutarate, is a pivotal research chemical whose significance has grown substantially with the discovery of its parent acid, 2-hydroxyglutarate (2-HG), as a key oncometabolite. This guide provides a comprehensive technical overview of this diester, detailing its chemical properties, a robust and accessible laboratory synthesis protocol, its characteristic reactivity, and its primary application as a cell-permeable prodrug to study the profound epigenetic effects of D-2-HG in cancer biology. By elucidating the causal links between its structure and utility, this document serves as a practical resource for researchers leveraging this molecule to probe the mechanisms of tumorigenesis.

Core Identity and Physicochemical Properties

This compound is a bifunctional organic molecule containing a secondary alcohol and two ethyl ester groups.[1] This structure confers specific solubility and reactivity characteristics that are central to its utility. The ester groups render the molecule significantly more lipophilic than its parent dicarboxylic acid, 2-hydroxyglutaric acid, allowing for passive diffusion across cell membranes.

Table 1: Physicochemical and Structural Data for this compound [1][2][3]

| Property | Value |

| CAS Number | 69134-53-8 |

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Synonyms | Diethyl 2-hydroxyglutarate, 2-Hydroxyglutaric acid diethyl ester |

| Solubility | Soluble in common organic solvents (Ethanol, DCM); limited in water |

| Storage | 2-8°C, sealed in a dry environment |

| SMILES | CCOC(=O)CCC(C(=O)OCC)O |

| InChI Key | DYLHSDCNOUDICA-UHFFFAOYSA-N |

Synthesis: A Practical Laboratory Protocol

The most direct and common method for synthesizing this compound is the selective reduction of its ketone precursor, diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, leaving the ester functional groups intact.[4] It is a safer and more manageable reagent for typical laboratory settings compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[5]

Workflow for Synthesis

Sources

Diethyl 2-hydroxypentanedioate physical properties

An In-depth Technical Guide to the Physical Properties of Diethyl 2-hydroxypentanedioate

Abstract

This compound (CAS: 69134-53-8), also known as diethyl 2-hydroxyglutarate, is a significant diester functionalized with a secondary alcohol. This dual-functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a subject of interest in metabolic research as a derivative of the key metabolite α-ketoglutarate. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for handling, purification, reaction design, and analytical method development. We consolidate key physicochemical data, present predicted spectroscopic profiles based on established principles, and provide detailed, field-proven experimental protocols for the verification of these properties.

Introduction: A Molecule of Synthetic and Biological Relevance

The study of α-hydroxy acids and their esters is a cornerstone of modern organic synthesis and chemical biology. This compound, the diethyl ester of 2-hydroxyglutaric acid, occupies a unique position within this class. Its structure is intrinsically linked to the Krebs cycle intermediate α-ketoglutarate (2-oxoglutarate), differing only by the reduction of a ketone to a hydroxyl group. This relationship makes its cell-permeable ester derivatives, like this compound, valuable tools for studying cellular metabolism, particularly in the context of hypoxia and cancer research where the parent acid, 2-hydroxyglutarate, is considered an oncometabolite.

From a synthetic chemistry perspective, the molecule possesses three key reactive sites: two ester functionalities and one secondary alcohol. This trifunctional nature allows for a diverse range of chemical transformations, making it a versatile building block for more complex molecular architectures. A thorough and accurate understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application. Properties such as boiling point and solubility dictate the methods for its purification and isolation, while its spectroscopic fingerprint is essential for its unambiguous identification and quality control. This guide serves as a centralized resource for this critical information.

Chemical Identity and Synthesis Context

A foundational understanding of a molecule begins with its precise identity and a logical context for its formation.

-

IUPAC Name: this compound

-

Synonyms: Diethyl 2-hydroxyglutarate, 2-Hydroxyglutaric acid diethyl ester, Pentanedioic acid, 2-hydroxy-, diethyl ester

-

CAS Number: 69134-53-8

-

Molecular Formula: C₉H₁₆O₅

-

Molecular Weight: 204.22 g/mol

-

SMILES: CCOC(=O)CCC(C(=O)OCC)O

-

InChI Key: DYLHSDCNOUDICA-UHFFFAOYSA-N

Rationale of Synthesis

This compound is most logically synthesized via the selective reduction of its corresponding keto-ester, Diethyl 2-oxopentanedioate (diethyl ketoglutarate). This precursor is readily available and the transformation is a standard, high-yielding reaction in organic chemistry. The choice of reducing agent is critical to ensure that the ketone is reduced while the two ester groups remain intact. Mild reducing agents such as sodium borohydride (NaBH₄) are ideal for this purpose. The reaction is typically performed in an alcoholic solvent, such as ethanol, at controlled temperatures.

Caption: Proposed synthesis of this compound.

Physicochemical Properties

The physical properties of a compound govern its behavior in various laboratory and industrial settings. The data presented below are compiled from various sources and represent the most reliable values available. Discrepancies in reported values, particularly for boiling point, are common and typically arise from measurements taken at different pressures.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source(s) | Significance in Application |

| Physical Form | Colorless to pale yellow/light brown liquid/oil | Indicates purity; liquid state at RT simplifies handling and transfer. | |

| Odor | Pleasant, "cotton candy" | Qualitative property, useful for initial identification. | |

| Density | 1.122 - 1.153 g/cm³ (at 20-30°C) | Essential for mass-to-volume conversions in reaction setup. | |

| Boiling Point | 291.8 °C (at 760 Torr, predicted) | High atmospheric BP indicates low volatility and necessitates vacuum distillation for purification to |

A Technical Guide to the Spectral Analysis of Diethyl 2-hydroxypentanedioate

Introduction to Diethyl 2-hydroxypentanedioate

This compound is the diethyl ester of 2-hydroxyglutaric acid.[1] Its structure, featuring two ethyl ester groups and a secondary alcohol, makes it a chiral molecule with potential applications in the synthesis of complex organic molecules and as a research chemical in metabolic studies.[2] Accurate structural elucidation through spectroscopic methods is critical for quality control, reaction monitoring, and ensuring its suitability for downstream applications.

Compound Profile:

| Property | Value | Source(s) |

| CAS Number | 69134-53-8 | [3] |

| Molecular Formula | C₉H₁₆O₅ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| Synonyms | Diethyl 2-hydroxyglutarate, Pentanedioic acid, 2-hydroxy-, diethyl ester | [2][3] |

Below is a diagram illustrating the molecular structure and numbering scheme used for the spectral assignments in this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum of this compound will show distinct signals for the protons of the ethyl groups and the pentanedioate backbone.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (C4) | ~2.45 | t | ~7.2 | 2H |

| -CH₂- (C3) | ~2.05 | m | - | 2H |

| -CH- (C2) | ~4.30 | t | ~6.5 | 1H |

| -OH | ~3.50 | d (broad) | ~5.0 | 1H |

| -OCH₂- (C1-ester) | ~4.20 | q | ~7.1 | 2H |

| -OCH₃ (C1-ester) | ~1.28 | t | ~7.1 | 3H |

| -OCH₂- (C5-ester) | ~4.12 | q | ~7.1 | 2H |

| -OCH₃ (C5-ester) | ~1.25 | t | ~7.1 | 3H |

Rationale and Interpretation

-

Ethyl Groups: The two diethyl ester groups are chemically non-equivalent due to their proximity to different functional groups. However, their ¹H NMR signals are expected to be very similar and may overlap. Each ethyl group will present as a quartet for the methylene (-OCH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.[4]

-

Pentanedioate Backbone:

-

The proton at C2, being attached to a carbon bearing both an ester and a hydroxyl group, is the most deshielded proton on the backbone and is expected to appear as a triplet due to coupling with the adjacent C3 methylene protons.

-

The methylene protons at C4 are adjacent to the C5 ester group, leading to a downfield shift, appearing as a triplet from coupling to the C3 protons.

-

The C3 methylene protons are coupled to both the C2 and C4 protons and are expected to appear as a multiplet.

-

-

Hydroxyl Proton: The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It is expected to show coupling to the C2 proton, appearing as a doublet, though this coupling is often not resolved due to proton exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the free induction decay (FID) with appropriate parameters (e.g., 16 scans, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. As each carbon atom in a unique chemical environment gives a distinct signal, nine signals are expected for this compound.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C1 | ~174 |

| C2 | ~70 |

| C3 | ~30 |

| C4 | ~28 |

| C5 | ~172 |

| -OCH₂- (C1-ester) | ~62 |

| -OCH₃ (C1-ester) | ~14.1 |

| -OCH₂- (C5-ester) | ~61 |

| -OCH₃ (C5-ester) | ~14.0 |

Rationale and Interpretation

-

Carbonyl Carbons: The two ester carbonyl carbons (C1 and C5) are the most deshielded, appearing in the 170-175 ppm region.[5] The C1 carbonyl, being closer to the electron-withdrawing hydroxyl group, may be slightly more downfield than the C5 carbonyl.

-

C2 Carbon: The carbon bearing the hydroxyl group (C2) is expected around 70 ppm.

-

Aliphatic Carbons: The methylene carbons of the backbone (C3 and C4) will appear in the aliphatic region (25-35 ppm). The ethyl ester methylene carbons (-OCH₂-) will be in the 60-65 ppm range, while the methyl carbons (-CH₃) will be the most shielded, appearing around 14 ppm.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum, referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester carbonyl) |

| 1250-1000 | Strong | C-O stretch (ester and alcohol) |

Rationale and Interpretation

-

O-H Stretch: A prominent broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretching vibration.[7] The broadness is due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ C-H bonds in the ethyl groups and the pentanedioate backbone.[8]

-

C=O Stretch: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic signal, corresponding to the C=O stretching vibration of the two ester functional groups.[9]

-

C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1000 cm⁻¹, will be present due to the C-O stretching vibrations of the ester and alcohol moieties.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Notes |

| 204 | [C₉H₁₆O₅]⁺ | Molecular Ion (M⁺) |

| 187 | [M - OH]⁺ | Loss of hydroxyl radical |

| 159 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 131 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |

| 103 | [CH(OH)COOCH₂CH₃]⁺ | Alpha-cleavage at C2-C3 |

| 88 | [CH₃CH₂OCO]⁺ | |

| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |

| 29 | [CH₂CH₃]⁺ | Ethyl fragment |

Rationale and Interpretation

-

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 204, corresponding to the molecular weight of the compound.[11] This peak may be of low intensity due to the facile fragmentation of esters and alcohols.

-

Key Fragmentations:

-

Loss of functional groups such as the hydroxyl group (m/z 187) and the ethoxy group from one of the esters (m/z 159) are common fragmentation pathways.[12]

-

Alpha-cleavage adjacent to the hydroxyl group (cleavage of the C2-C3 bond) would result in a fragment at m/z 103.

-

Further fragmentation of the ester groups will lead to characteristic ions at m/z 131, 88, 45, and 29.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data and their underlying principles, researchers can confidently characterize this molecule, ensuring its identity and purity for its intended applications. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data.

References

-

Gov. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Diethyl 3-hydroxyglutarate | C9H16O5 | CID 96259. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 69134-53-8: this compound [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Diethyl 3-hydroxyglutarate | 32328-03-3 [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

1H NMR spectrum of diethyl 2-hydroxypentanedioate

An In-depth Guide to the ¹H NMR Spectrum of Diethyl 2-hydroxypentanedioate

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers and professionals in drug development and chemical synthesis, this document deconstructs the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and integration. We will explore the theoretical basis for the expected spectral features, including the impact of the chiral center on adjacent protons and the characteristic behavior of the hydroxyl group. This guide culminates in a detailed experimental protocol for acquiring a high-quality spectrum and presents data in a clear, accessible format to aid in the structural verification of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

This compound, also known as diethyl 2-hydroxyglutarate, is a versatile diester with applications in organic synthesis, often serving as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure features two ethyl ester groups and a hydroxyl group on a five-carbon backbone, creating a chiral center at the C2 position.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. ¹H NMR, in particular, provides precise information about the electronic environment of each proton, their connectivity, and their relative abundance. A thorough understanding of the ¹H NMR spectrum is therefore critical for confirming the identity and purity of this compound in any research or development setting. This guide explains the causality behind the expected spectral patterns, providing a predictive framework grounded in established NMR principles.

Theoretical ¹H NMR Spectral Analysis

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The following analysis breaks down the spectrum by signal, predicting the chemical shift, multiplicity, and integration for each proton group.

Chemical Shift (δ): Unraveling Electronic Environments

The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and anisotropic effects from π-systems (like carbonyls) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4]

-

Ha (-CH(OH)-): The single proton on C2 is attached to a carbon bearing both a hydroxyl group and an ester carbonyl group. The strong deshielding effect of the adjacent oxygen atom shifts this signal significantly downfield, typically into the 4.2-4.4 ppm range.[5][6]

-

Hg & He (-O-CH₂-CH₃): The methylene protons of the two ethyl ester groups are adjacent to an oxygen atom. This inductive effect places them in the 4.1-4.3 ppm region.[7] While they are chemically inequivalent due to their different positions relative to the C2 hydroxyl group, their chemical shifts are often very similar and may overlap.

-

Hd (-CH₂- at C4): These protons are alpha to a carbonyl group, which deshields them. Their signal is expected around 2.4-2.6 ppm .[7][8]

-

Hb,c (-CH₂- at C3): Positioned between the C2 chiral center and the C4 methylene group, these protons are expected in the 1.9-2.2 ppm range.[8] A critical feature here is that the presence of the chiral center at C2 makes these two protons diastereotopic. They are magnetically and chemically inequivalent, meaning they will have slightly different chemical shifts and will couple to each other.

-

Hh & Hf (-O-CH₂-CH₃): The terminal methyl protons of the ethyl esters are in a standard alkyl environment, shielded from the electronegative groups. They will appear upfield, in the 1.2-1.4 ppm range.[4][5]

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, temperature, and the presence of any acidic or basic impurities.[6] It can appear anywhere from 2.0 to 5.0 ppm or even broader.[9] Its signal is often a broad singlet due to rapid chemical exchange.[10]

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The splitting pattern is described by the n+1 rule, where n is the number of neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Hh & Hf (Triplets): The methyl protons of the ethyl groups are adjacent to the two methylene protons (Hg and He). Following the n+1 rule (2+1=3), their signals will be triplets with a typical ³J value of ~7 Hz .[11]

-

Hg & He (Quartets): Conversely, the methylene protons of the ethyl groups are coupled to the three methyl protons (Hh and Hf). Their signals will therefore be quartets (3+1=4) with the same ³J of ~7 Hz .[11]

-

Hd (Triplet): The C4 methylene protons are adjacent to the two C3 protons. They are expected to appear as a triplet (2+1=3), assuming the coupling constants to both C3 protons are similar.

-

H_a_ (Triplet or Multiplet): The C2 proton is coupled to the two diastereotopic protons on C3. This will result in a more complex pattern, often a triplet or a multiplet. If conditions allow (e.g., in a non-exchanging solvent like DMSO-d₆), it may also show coupling to the hydroxyl proton.[12]

-

Hb,c (Multiplet): As diastereotopic protons, Hb and Hc will couple to each other (geminal coupling, ²J), to the C2 proton (³J), and to the two C4 protons (³J). This complex coupling will result in a higher-order multiplet that can be challenging to resolve at lower field strengths.

-

-OH (Singlet): Due to rapid proton exchange with trace amounts of water or other hydroxyl-containing species, the coupling between the -OH proton and the adjacent C2 proton is often not observed.[6] This results in a broad singlet. This can be confirmed experimentally with a D₂O shake.

Integration: Quantifying the Protons

The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons generating that signal. For this compound (C₉H₁₆O₅), the expected integration ratios are:

-

-CH(OH)- (H_a_): 1H

-

-CH₂- (Hb,c): 2H

-

-CH₂- (Hd): 2H

-

-O-CH₂- x 2 (He,g): 4H

-

-CH₃ x 2 (Hf,h): 6H

-

-OH: 1H

Data Summary: Predicted ¹H NMR Spectrum

The predicted spectral data for this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hf, Hh | -O-CH₂-CH₃ (x2) | 1.2 – 1.4 | Triplet (t) | 6H |

| Hb, Hc | -CH(OH)-CH₂ - | 1.9 – 2.2 | Multiplet (m) | 2H |

| Hd | -CH₂ -COOEt | 2.4 – 2.6 | Triplet (t) | 2H |

| He, Hg | -O-CH₂ -CH₃ (x2) | 4.1 – 4.3 | Quartet (q) | 4H |

| Ha | -CH (OH)- | 4.2 – 4.4 | Triplet (t) or Multiplet (m) | 1H |

| -OH | -OH | 2.0 – 5.0 (variable) | Broad Singlet (br s) | 1H |

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a standardized acquisition procedure.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[13]

-

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved.

-

Filtering (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

-

Experiment: Standard 1D Proton (¹H)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard 90° pulse program (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm

-

Number of Scans: 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

Protocol for D₂O Exchange

To definitively identify the hydroxyl proton signal, a D₂O exchange experiment is invaluable.[6]

-

Acquire Initial Spectrum: Run the standard ¹H NMR spectrum as described above.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Mix: Re-cap the tube and shake gently for about 30 seconds to facilitate the exchange of the -OH proton for a deuterium atom (-OD).

-

Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.

Visualization

Molecular Structure and Proton Relationships

The following diagram illustrates the molecular structure of this compound with all unique proton environments labeled according to the assignments used in this guide.

Caption: Labeled structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is rich with information that confirms its unique structural features. The downfield signals of the methine and ester methylene protons, the characteristic triplet-quartet patterns of the ethyl groups, and the complex multiplets arising from the aliphatic backbone provide a definitive fingerprint for the molecule. The variable nature of the hydroxyl proton signal, while sometimes complicating interpretation, can be unambiguously assigned using a D₂O exchange experiment. By understanding the chemical principles that govern this spectrum, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl glutarate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Maleate. National Institutes of Health. Retrieved from [Link]

- Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Magnetic Resonance in Chemistry, 30(S1), S1-S11.

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]

- Belmajdoub, A., Boubel, J. C., & Canet, D. (1996). Determination of the (17)O Quadrupolar Coupling Constant and of the (13)C Chemical Shielding Tensor Anisotropy of the CO Groups of Pentane-2,4-dione and beta-Diketonate Complexes in Solution. NMR Relaxation Study. Inorganic Chemistry, 35(1), 179–183.

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). ¹H NMR: Intermediate Level, Spectrum 18. Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:87295). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2010). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

-

UCLA. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000694). Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772–783.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

University of Illinois. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000729). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR Chemical Shifts table of data ppm. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal ³JHF coupling. RSC Publishing. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 69134-53-8: this compound [cymitquimica.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

13C NMR chemical shifts of diethyl 2-hydroxypentanedioate

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl 2-Hydroxypentanedioate

Authored by: A Senior Application Scientist

Introduction

This compound is a diester derivative of 2-hydroxyglutaric acid, featuring two ethyl ester functionalities and a secondary alcohol.[1][2] Its structural elucidation is paramount for its application in various research and development settings, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural confirmation of organic molecules like this compound.[4] This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for this molecule, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and advanced methodologies for spectral assignment.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound possesses seven unique carbon environments, which should result in seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon is primarily influenced by its local electronic environment, including hybridization and proximity to electronegative atoms like oxygen.[5][6]

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8]

| Carbon Atom | Hybridization | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |

| C1 | sp² | Ester Carbonyl | 170-175 | Carbonyl carbons are highly deshielded due to the double bond to an electronegative oxygen atom.[6][9] |

| C2 | sp³ | CH-OH | 65-75 | The attached electronegative hydroxyl group causes a significant downfield shift.[6][10] |

| C3 | sp³ | CH₂ | 28-35 | Standard aliphatic methylene carbon, shifted slightly downfield by the adjacent C2 with its hydroxyl group. |

| C4 | sp³ | CH₂ | 20-28 | Aliphatic methylene carbon, influenced by the C5 ester group. |

| C5 | sp² | Ester Carbonyl | 172-177 | Similar to C1, this carbonyl carbon is significantly deshielded.[6][9] |

| C1', C5' | sp³ | O-CH₂ (Ethyl) | 60-65 | Methylene carbons directly bonded to the ester oxygen are deshielded.[6] |

| C1'', C5'' | sp³ | CH₃ (Ethyl) | 13-16 | Terminal methyl carbons of the ethyl groups, appearing in the typical upfield aliphatic region. |

Theoretical Basis of ¹³C NMR Chemical Shifts

The predicted chemical shifts are governed by several key factors:

-

Electronegativity: The presence of highly electronegative oxygen atoms in the hydroxyl and ester groups withdraws electron density from adjacent carbon atoms.[6][10] This "deshielding" effect reduces the strength of the magnetic field required for resonance, resulting in a downfield shift to a higher ppm value. This is most pronounced for the carbonyl carbons (C1, C5), the carbon bearing the hydroxyl group (C2), and the methylene carbons of the ethyl esters (C1', C5').[5][6]

-

Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. The sp²-hybridized carbonyl carbons (C1, C5) resonate much further downfield (170-220 ppm) compared to the sp³-hybridized carbons (0-90 ppm) that constitute the rest of the molecule's backbone and ethyl groups.[6][9]

-

Inductive Effects: The electron-withdrawing effects of the oxygen atoms are transmitted through the carbon skeleton, though this effect diminishes with distance.[10] This explains the subtle differences in the chemical shifts of the aliphatic methylene carbons (C3 and C4).

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent should be free of impurities that could interfere with the spectrum.[11]

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[12]

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard, defining the 0 ppm point in the spectrum.[9]

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer, but may be adjusted based on the specific instrument and sample concentration.

-

Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. While longer delays are needed for strict quantification, this value is a good starting point for routine structural confirmation.[12]

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration. The low natural abundance of ¹³C necessitates multiple scans to achieve an adequate signal-to-noise ratio.[9]

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[13]

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive assignment of each carbon signal, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] By analyzing the cross-peaks in an HSQC spectrum, one can definitively link each protonated carbon signal to its corresponding proton signal in the ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is particularly useful for assigning quaternary carbons (like the carbonyls in this molecule) and for piecing together the carbon skeleton by observing long-range correlations. For example, the protons of the ethyl CH₂ groups will show correlations to the carbonyl carbons, confirming their connectivity.

By employing a combination of 1D ¹³C NMR and 2D HSQC/HMBC experiments, researchers can achieve a complete and unambiguous assignment of the ¹³C NMR spectrum of this compound, ensuring the highest level of scientific integrity in its structural characterization.

References

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wi, S., & Baik, M. H. (2013). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 9(7), 3057–3065. Retrieved from [Link]

-

Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Maldonado, C., et al. (2011). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of the American Chemical Society, 133(40), 16039–16053. Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:87295). Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Helms, B., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Bingol, K., & Brüschweiler, R. (2015). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites, 5(3), 396–411. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

G-CiP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1387–1395. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound (CHEBI:87295) [ebi.ac.uk]

- 3. CAS 69134-53-8: this compound [cymitquimica.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-hydroxypentanedioate

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of diethyl 2-hydroxypentanedioate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral interpretation of this multifunctional compound.

Introduction: The Molecular Landscape of this compound

This compound (also known as diethyl 2-hydroxyglutarate) is a diester featuring a five-carbon backbone with a hydroxyl group at the second carbon position.[1][2] Its molecular formula is C₉H₁₆O₅.[3] This structure, containing both hydrogen bond donor (hydroxyl) and acceptor (carbonyl and hydroxyl oxygens) functionalities, gives rise to interesting intermolecular and potentially intramolecular interactions that can be effectively probed by infrared spectroscopy.

IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds.[4] The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into its chemical structure and bonding environment. For a molecule like this compound, IR spectroscopy is invaluable for confirming its identity, assessing its purity, and studying the hydrogen bonding dynamics that can influence its physical and chemical properties.

Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred Fourier-Transform Infrared (FTIR) spectroscopy technique.[4][5] ATR-FTIR is advantageous as it requires minimal sample preparation and is well-suited for analyzing viscous or dense samples.[6]

Instrumentation and Materials

-

FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or germanium crystal. Diamond is a robust choice for a wide range of organic compounds.[5]

-

Sample: High-purity this compound.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Install the ATR accessory in the spectrometer's sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, it is crucial to acquire a background spectrum. This spectrum captures the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Lower the ATR press to ensure consistent pressure for both the background and sample scans.

-

Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Sample Analysis:

-

Raise the ATR press and place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press to apply consistent pressure to the sample, ensuring good contact between the liquid and the crystal.[6]

-

Acquire the sample spectrum using the same parameters as the background scan (number of scans, resolution, and spectral range). The spectrometer software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Thoroughly clean the ATR crystal and press with a solvent-soaked wipe to remove all traces of the sample. This prevents cross-contamination between analyses.[5]

-

ATR-FTIR Experimental Workflow

A schematic of the key steps in acquiring an ATR-FTIR spectrum of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The following sections detail the expected vibrational modes and their approximate wavenumbers.

O-H Stretching Region (3600 - 3200 cm⁻¹)

The most prominent feature in the high-frequency region of the spectrum is the absorption band due to the O-H stretching vibration of the hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding.[7][8]

-

Free O-H Stretch: A sharp, weaker band may be observed around 3600 cm⁻¹ in very dilute, non-polar solutions where intermolecular hydrogen bonding is minimized.[7]

-

Hydrogen-Bonded O-H Stretch: In the pure liquid state, this compound molecules will engage in extensive intermolecular hydrogen bonding. This will result in a broad and intense absorption band typically centered between 3500 cm⁻¹ and 3200 cm⁻¹.[7][8] The broadness of the peak is a hallmark of the various hydrogen-bonded states present in the sample. Intramolecular hydrogen bonding between the hydroxyl group and one of the carbonyl oxygens is also possible, which would contribute to the broadening and potentially shift the peak to a lower frequency.

C-H Stretching Region (3000 - 2850 cm⁻¹)

This region is characterized by the stretching vibrations of the carbon-hydrogen bonds in the ethyl and pentanedioate portions of the molecule. These absorptions are typically of medium to strong intensity.

-

sp³ C-H Stretch: Expect multiple absorption bands in the 2980-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups.[9]

Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)

The two ester functional groups give rise to a strong and sharp absorption band in this region, which is one of the most characteristic features in the IR spectrum.[10]

-

Ester C=O Stretch: For aliphatic esters, the C=O stretching vibration typically appears between 1750 cm⁻¹ and 1735 cm⁻¹.[11] Given the presence of two ester groups in this compound, a single, intense band is expected in this range. Hydrogen bonding to the carbonyl oxygen can lead to a slight shift to a lower wavenumber (a redshift).[12]

Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule, arising from various bending and stretching vibrations. While individual peak assignment can be challenging, several key features can be identified.

-

C-H Bending: Vibrations from the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.[9]

-

C-O Stretching: The C-O single bond stretches of the ester groups will produce strong, distinct bands in the 1300-1000 cm⁻¹ region.[11] These are often seen as two or more absorptions.

-

O-H Bending: The in-plane bending of the O-H group may appear as a broad and weak peak around 1440–1220 cm⁻¹.

The Influence of Hydrogen Bonding

Hydrogen bonding plays a critical role in the IR spectrum of this compound, primarily affecting the O-H and C=O stretching vibrations.

-

Intermolecular Hydrogen Bonding: This occurs between the hydroxyl group of one molecule and a carbonyl or hydroxyl oxygen of a neighboring molecule. As mentioned, this leads to a significant broadening and red-shifting of the O-H stretching band.

-

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of one of the ester groups within the same molecule. This would also contribute to the broadening of the O-H stretch and may cause a slight redshift in the C=O stretching frequency. The extent of intramolecular versus intermolecular hydrogen bonding can be concentration-dependent.

Hydrogen Bonding in this compound

Illustration of potential inter- and intramolecular hydrogen bonding.

Summary of Characteristic Absorption Bands

The following table summarizes the expected key absorption bands in the IR spectrum of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O-H Stretch (H-bonded) | 3500 - 3200 | Strong | Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Multiple sharp peaks |

| C=O Stretch (Ester) | 1750 - 1735 | Strong | Sharp and intense |

| C-H Bend | 1470 - 1365 | Medium | |

| C-O Stretch (Ester) | 1300 - 1000 | Strong | Two or more distinct bands |

Conclusion

The infrared spectrum of this compound provides a wealth of information about its molecular structure and intermolecular interactions. By employing a straightforward ATR-FTIR experimental protocol, a high-quality spectrum can be readily obtained. The key spectral features—a broad O-H stretch, strong C-H and C=O stretching absorptions, and a complex fingerprint region with prominent C-O stretches—serve as a reliable means of identification and characterization. A thorough understanding of these features, particularly the influence of hydrogen bonding, is essential for researchers and scientists working with this and similar hydroxy-ester compounds in various applications, including drug development and chemical synthesis.

References

- Drawell. (2025, April 2).

- LPD Lab Services Ltd.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- Khan Academy. Signal characteristics - shape (video). Khan Academy.

- Polymer Chemistry Characterization Lab.

- PubChem. Diethyl 2-hydroxyglutarate | C9H16O5 | CID 13270883.

- eCampusOntario Pressbooks. (2022). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- IR Spectroscopy of Esters.

- The Journal of Chemical Physics. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. AIP Publishing.

- PubMed. (2004, June). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.

- ResearchGate. (2025, August 6). Determination of methyl ester contents in biodiesel blends by FTIR-ATR and FTNIR spectroscopies | Request PDF.

- MDPI. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.

- Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids.

- ChemScene.

- University of Colorado Boulder Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters.

- NIST.

- University of Colorado Boulder Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions.

- CymitQuimica.

- ECHEMI.

- Chemwill Asia Co., Ltd.

- PubChem. Diethyl glutarate | C9H16O4 | CID 13163.

- NIST. Ethanedioic acid, diethyl ester.

- LGC Standards.

- Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.

- SpectraBase.

- University of Arizona.

Sources

- 1. CAS 69134-53-8: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. Buy Online CAS Number 69134-53-8 - TRC - this compound (>90%) | LGC Standards [lgcstandards.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2-Hydroxypentanedioate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract: This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of diethyl 2-hydroxypentanedioate (CAS: 69134-53-8), a key chemical intermediate in various synthetic pathways.[1][2] This document delineates the fundamental principles of its ionization and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation patterns of structurally analogous compounds, this guide offers predictive insights into the mass spectral characteristics of this compound, enabling its unambiguous identification and characterization in complex matrices. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, alongside a thorough analysis of expected fragmentation pathways, supported by illustrative diagrams.

Introduction to this compound

This compound, also known as diethyl 2-hydroxyglutarate, is an organic compound with the chemical formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1][3][4][5] It is a diester derived from 2-hydroxyglutaric acid and ethanol.[3][5] Structurally, it features a five-carbon pentanedioate backbone with a hydroxyl group at the C-2 position and two ethyl ester functionalities.[1][2] This combination of functional groups—a secondary alcohol and two carboxylic esters—dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer.[1] Its applications are found in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69134-53-8 | [1][4] |

| Molecular Formula | C₉H₁₆O₅ | [1][3][4][5] |

| Molecular Weight | 204.22 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 291.8 °C | [3][5] |

| Density | 1.122 g/cm³ | [3][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Sample Preparation for Mass Spectrometric Analysis

The choice of sample preparation methodology is contingent upon the sample matrix and the chosen analytical platform (GC-MS or LC-MS). The primary objective is to extract this compound from the matrix and present it in a solvent compatible with the ionization source.

Protocol for Extraction from Liquid Matrices (e.g., Reaction Mixtures, Biological Fluids)

This protocol outlines a standard liquid-liquid extraction (LLE) procedure suitable for isolating this compound from aqueous environments.

Materials:

-

Sample containing this compound

-

Ethyl acetate (or other suitable water-immiscible organic solvent like diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., rotary evaporator or nitrogen stream)

-

GC or LC vials

Procedure:

-

To 1 mL of the liquid sample, add 2 mL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

-

Carefully aspirate the upper organic layer and transfer it to a clean tube.

-

Repeat the extraction (steps 1-4) twice more with fresh ethyl acetate to maximize recovery.

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate for GC-MS, or methanol/water for LC-MS) for analysis.

Protocol for Extraction from Solid Matrices (e.g., Polymer Matrices, Tissues)

This protocol describes a solvent extraction method for solid samples.

Materials:

-

Solid sample containing this compound

-

Methanol (or other suitable organic solvent)

-

Homogenizer

-

Sonication bath

-

Centrifuge/Filtration apparatus

-

Evaporator

-

GC or LC vials

Procedure:

-

Accurately weigh a portion of the homogenized solid sample.

-

Add a measured volume of methanol to the sample.

-

Thoroughly disrupt the sample matrix using a homogenizer followed by sonication for 15-20 minutes to ensure efficient extraction.

-

Separate the solid debris by centrifugation at high speed (e.g., 10,000 rpm) for 15 minutes or by filtration through a 0.45 µm filter.

-

Transfer the supernatant or filtrate to a clean vial.

-

Evaporate the solvent and reconstitute the residue in the appropriate solvent for the intended analysis, as described in the LLE protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which induces extensive fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint.

Recommended GC-MS Protocol

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

-

Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Predicted Electron Ionization (EI) Fragmentation of this compound

The molecular ion ([M]⁺˙) of this compound is expected at m/z 204. However, for aliphatic esters and alcohols, the molecular ion peak can be weak or absent.[8] The fragmentation will be driven by the presence of the two ester groups and the hydroxyl group.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. This would result in the loss of a propyl-ester radical to form a stable, resonance-stabilized cation.

-

Loss of an Ethoxy Group (-OC₂H₅): This is a characteristic fragmentation for ethyl esters, leading to the formation of an acylium ion ([M-45]⁺) at m/z 159.[6]

-

Loss of an Ethoxy Radical (·OC₂H₅): This would result in an ion at m/z 159.

-

Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol from the ester group can occur, particularly through rearrangement processes.

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This is a common pathway for esters with sufficiently long alkyl chains.[6]

-

Cleavage of the C-C bond adjacent to the carbonyl group: This is another common fragmentation pathway for esters.[6]

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to an ion at m/z 186.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 204 | [C₉H₁₆O₅]⁺˙ | Molecular Ion |

| 186 | [C₉H₁₄O₄]⁺˙ | Loss of H₂O |

| 159 | [C₇H₁₁O₄]⁺ | Loss of ·OC₂H₅ |

| 131 | [C₅H₇O₄]⁺ | α-cleavage and subsequent fragmentation |

| 103 | [C₄H₇O₃]⁺ | Cleavage adjacent to the hydroxyl group |

| 73 | [C₃H₅O₂]⁺ | Ester group fragmentation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Diagram 1: Predicted EI Fragmentation Pathways of this compound

Sources

- 1. Diethyl adipate [webbook.nist.gov]

- 2. CAS 69134-53-8: this compound [cymitquimica.com]

- 3. Diethyl suberate [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Diethyl 2-hydroxypentanedioate safety and handling

An In-depth Technical Guide to the Safe Handling of Diethyl 2-hydroxypentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 69134-53-8), also known as Diethyl 2-hydroxyglutarate, is a versatile diester utilized as an intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both hydroxyl and diethyl ester functional groups, dictates its reactivity and potential applications.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and available data.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the substance's physical and chemical characteristics. These properties influence storage conditions, appropriate personal protective equipment (PPE), and emergency response strategies. This compound is typically a colorless to light brown liquid with a characteristic caramellic odor.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69134-53-8 | [5] |

| Molecular Formula | C₉H₁₆O₅ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| Appearance | Colorless to pale yellow/light brown liquid/oil | [1][3] |

| Odor | Pleasant, cotton candy, caramellic | [3][4] |

| Boiling Point | 128-130 °C @ 5 Torr; 137 °C @ 3 Torr | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

The recommended storage temperature of 2-8°C is crucial for maintaining the compound's stability and purity over time, preventing potential degradation that could alter its reactivity or produce unknown byproducts.[3]

Hazard Identification and Toxicological Profile

The available safety data for this compound presents some inconsistencies, underscoring the importance of a cautious and conservative approach to handling. A leading chemical supplier, Sigma-Aldrich, classifies the compound with a GHS07 pictogram and a "Warning" signal word. The primary hazard identified is H302: Harmful if swallowed.

Conversely, other databases may not list a GHS classification.[4] In situations with conflicting or incomplete data, the principle of precaution dictates that the most protective classification should be adopted. Therefore, all handling procedures should be based on the assumption that the compound is harmful if ingested and may present other hazards typical of organic esters, such as irritation. For analogous compounds like Diethyl 3-oxopentanedioate, hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] While not confirmed for this compound, these represent plausible risks that must be mitigated through proper exposure controls.

Table 2: GHS Hazard Classification and Precautionary Statements

| Category | Code | Hazard Statement | Precautionary Statements (Examples) | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth. | [6] |

| Pictogram & Signal Word | GHS07 (Exclamation Mark)Warning |

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is a systematic process that should not rely solely on PPE. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.

Caption: Hierarchy of Controls, prioritizing engineering and administrative measures over PPE.

Engineering Controls

The primary method for controlling exposure to this compound vapors or aerosols is through engineering controls.

-

Chemical Fume Hood: All manipulations of the neat compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical step to prevent inhalation exposure.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.

-

Designated Areas: Clearly designate specific areas within the lab for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The appropriate level of PPE is determined by the potential for exposure. For routine lab operations, this corresponds to EPA Level D or C protection.[7]

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact occurs.

-

Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect street clothes and skin. For larger quantities or tasks with a higher splash risk, a chemically resistant apron may be necessary.

-

-

Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If engineering controls are not available or are insufficient, a respirator appropriate for organic vapors must be selected and used in accordance with a formal respiratory protection program.

Safe Handling and Storage Protocols

Adherence to methodical protocols is essential for minimizing risk during routine laboratory work and long-term storage.

Protocol for Routine Laboratory Handling

-

Pre-Experiment Checklist:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Assemble all necessary equipment and reagents.

-

Don all required PPE (goggles, gloves, lab coat).

-

-

Aliquotting and Transfer:

-

Perform all transfers within the fume hood.

-

Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills.

-

Keep the primary container sealed when not in use.

-

-

Post-Handling:

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Properly seal and store the chemical in its designated refrigerated location (2-8°C).[3]

-

Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated solid chemical waste stream.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[6]

-

Storage Protocol

-

Container: Store in the original, tightly sealed container.[8]

-

Location: Store in a designated, properly ventilated cold storage unit (refrigerator or cold room) at 2-8°C.[3]

-

Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing/reducing agents to prevent hazardous reactions.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

Preparedness is key to effectively managing any chemical incident. All personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-